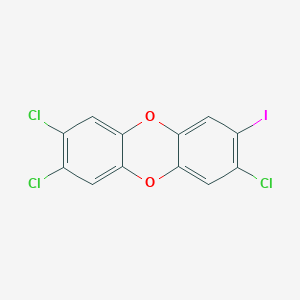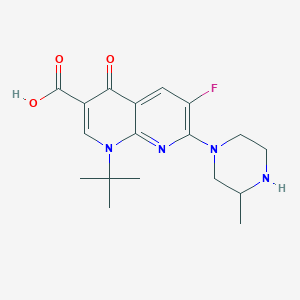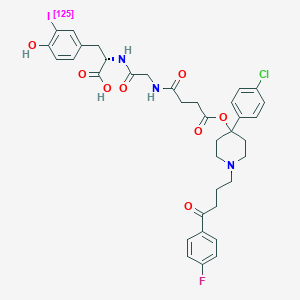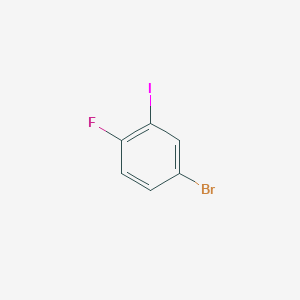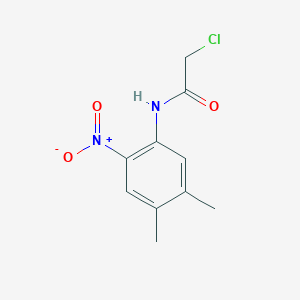
2-Methyl-2-adamantanol
Vue d'ensemble
Description
2-Methyl-2-adamantanol is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.2600 . It is also known by other names such as Tricyclo (3.3.1.1 (3,7))decan-2-ol, 2-methyl-; 2-Adamantanol, 2-methyl- .
Synthesis Analysis
The synthesis of 2-Methyl-2-adamantanol involves two stages . In the first stage, 2-Adamantanone and methylmagnesium chloride are reacted in tetrahydrofuran at 0 degrees Celsius for 0.5 hours. In the second stage, ammonium chloride is added in tetrahydrofuran . The yield of this reaction is 99% .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-adamantanol can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction conditions for the synthesis of 2-Methyl-2-adamantanol involve the use of 2-Adamantanone and methylmagnesium chloride in tetrahydrofuran at 0 degrees Celsius for 0.5 hours, followed by the addition of ammonium chloride in tetrahydrofuran .Physical And Chemical Properties Analysis
2-Methyl-2-adamantanol has a density of 1.1±0.1 g/cm3, a boiling point of 253.7±8.0 °C at 760 mmHg, and a flash point of 104.8±10.9 °C . It has a molar refractivity of 48.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 154.9±3.0 cm3 .Applications De Recherche Scientifique
Polymorphism and Solid-Solid Phase Transitions
2-Methyl-2-adamantanol has been used in the study of polymorphism and solid-solid phase transitions of hydrogen-bonded compounds . The polymorphic behavior at normal pressure as a function of temperature of 2-adamantanol and 2-methyl-2-adamantanol has been investigated by single-crystal and powder X-ray diffraction as well as differential scanning calorimetry .
Preparation of Photoresist Compositions
2-Methyl-2-adamantanol is used in various research applications for the preparation of photoresist compositions .
Diagnostic Assay Manufacturing
This compound has been used in the manufacturing of diagnostic assays .
Hematology
2-Methyl-2-adamantanol has applications in the field of hematology .
Histology
This compound is also used in histology, a branch of biology which involves the study of cells and tissues .
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .
Relevant Papers One relevant paper is “Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds” published in CrystEngComm . The paper investigates the polymorphic behavior at normal pressure as a function of temperature of 2-adamantanol (C10H16O) and 2-methyl-2-adamantanol (C11H18O) using single-crystal and powder X-ray diffraction as well as differential scanning calorimetry .
Propriétés
IUPAC Name |
2-methyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOZWMQUOWYZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220469 | |
| Record name | 2-Methyl-2-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-adamantanol | |
CAS RN |
702-98-7 | |
| Record name | 2-Methyl-2-adamantanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-adamantanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-adamantanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-2-adamantanol in lithographic resist technology?
A1: 2-Methyl-2-adamantanol has been explored as a key component in photoresist materials for 193-nm lithography. It serves as an acid-labile protective group within methacrylate polymers. [, , ] This means that upon exposure to acid, the 2-Methyl-2-adamantanol group cleaves, leading to a change in the polymer's solubility and enabling the formation of high-resolution patterns on silicon substrates. []
Q2: How does the polarity of the protective group impact the performance of 2-Methyl-2-adamantanol-containing resists?
A2: Research indicates that the polarity of the protective group paired with 2-Methyl-2-adamantanol in methacrylate polymers significantly impacts the lithographic performance. [] A good match in polarity and acid cleavability between the two protective groups is crucial. For instance, 3-hydroxy-γ-butyrolactone, with suitable polarity, showed promising results when combined with 2-Methyl-2-adamantanol in a resist formulation. []
Q3: What are the thermal properties of 2-Methyl-2-adamantanol relevant to its applications?
A3: 2-Methyl-2-adamantanol exhibits a solid-solid phase transition to a plastic crystal state. [, , ] This transition is characterized by a significant entropy change and is highly sensitive to pressure, resulting in colossal barocaloric effects. [] This property makes 2-Methyl-2-adamantanol and its derivatives potentially useful for thermal management applications, including environmentally friendly cooling, heating, and waste heat management. []
Q4: How does the molecular weight of a methacrylate polymer containing 2-Methyl-2-adamantanol affect its lithographic performance?
A4: Studies have shown that the molecular weight (Mw) of the polymer influences the resolution capabilities of the resist. [] For a 2-Methyl-2-adamantanol and 3-hydroxy-γ-butyrolactone containing methacrylate resist, an Mw of around 15,000 was found to be optimal for achieving high resolution. []
Q5: What is known about the hydrogen bonding behavior of 2-Methyl-2-adamantanol?
A5: Research using X-ray crystallography and infrared spectroscopy has revealed the presence of hydrogen bonds in the crystalline phases of 2-Methyl-2-adamantanol. [] These H-bonds play a role in the compound's solid-state transitions and influence the thermodynamic parameters associated with these transitions. []
Q6: Are there alternative protective groups to 3-hydroxy-γ-butyrolactone for use with 2-Methyl-2-adamantanol in resists?
A6: Yes, researchers have investigated other protective groups besides 3-hydroxy-γ-butyrolactone. [] The goal is to find alternatives that offer an optimal balance of polarity and acid cleavability to work effectively with 2-Methyl-2-adamantanol in resist formulations. [] Mevalonic lactone is another example explored for this purpose. []
Q7: Beyond lithography, are there other applications for 2-Methyl-2-adamantanol?
A7: While lithography is a prominent area of application, the unique properties of 2-Methyl-2-adamantanol, particularly its phase transition behavior, make it interesting for other fields. This includes its potential use in thermal management technologies for applications like cooling, heating, and waste heat recovery. [] Further research may uncover additional applications in material science and beyond.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


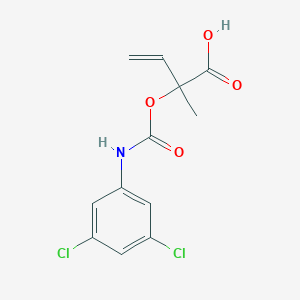

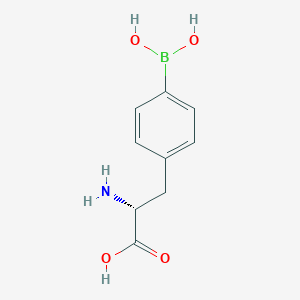
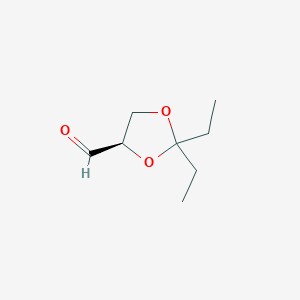
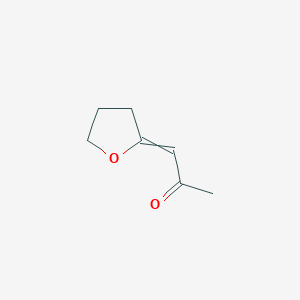
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
